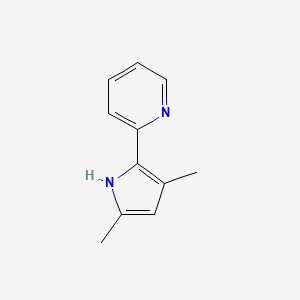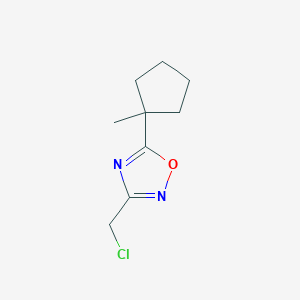![molecular formula C13H12ClNO2 B6617253 3-[(5-amino-2-chlorophenoxy)methyl]phenol CAS No. 1503290-40-1](/img/structure/B6617253.png)
3-[(5-amino-2-chlorophenoxy)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-amino-2-chlorophenoxy)methyl]phenol: is an organic compound with a complex structure that includes both phenol and amine functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-amino-2-chlorophenoxy)methyl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-amino-2-chlorophenol with formaldehyde under basic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The phenol group in 3-[(5-amino-2-chlorophenoxy)methyl]phenol can undergo oxidation reactions to form quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the chloro-substituted position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various substituents at the chloro position.
Aplicaciones Científicas De Investigación
Chemistry: 3-[(5-amino-2-chlorophenoxy)methyl]phenol is used as a building block in organic synthesis, particularly in the formation of more complex molecules through reactions like Suzuki-Miyaura coupling .
Biology: In molecular biology, this compound can be used as a probe or a ligand in various biochemical assays due to its ability to interact with specific proteins or nucleic acids.
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials that require specific functional groups for enhanced properties such as thermal stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of 3-[(5-amino-2-chlorophenoxy)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the amine group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
- 2-amino-5-chloro-3-methylbenzoic acid
- 2-amino-5-chloro-N,3-dimethylbenzamide
Comparison: 3-[(5-amino-2-chlorophenoxy)methyl]phenol is unique due to its combination of phenol and amine functional groups, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its specific structure provides distinct biological activities that can be leveraged in various applications .
Propiedades
IUPAC Name |
3-[(5-amino-2-chlorophenoxy)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-12-5-4-10(15)7-13(12)17-8-9-2-1-3-11(16)6-9/h1-7,16H,8,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRCVPLDLIYPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)COC2=C(C=CC(=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(4-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B6617174.png)





![3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid](/img/structure/B6617213.png)


![5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B6617243.png)

![[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide](/img/structure/B6617256.png)

![5-{bicyclo[3.1.0]hexan-3-yl}-3-(chloromethyl)-1,2,4-oxadiazole, Mixture of diastereomers](/img/structure/B6617271.png)
